4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring that is substituted with a chloro group at the 4-position and a pyrrolidinyl group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and its utility as a building block in the synthesis of various pharmacologically active molecules. The molecular formula for this compound is CHClN, and it has a CAS number of 33852-01-6 .
4-Chloro-2-(pyrrolidin-1-yl)pyrimidine belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its structural features make it relevant in the development of new therapeutic agents .
The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine typically involves nucleophilic substitution reactions. A common synthetic route includes heating 2-chloropyrimidine with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide at elevated temperatures .
The molecular structure of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine features:
4-Chloro-2-(pyrrolidin-1-yl)pyrimidine can undergo several types of chemical reactions:
The reaction conditions for nucleophilic substitutions typically involve:
The mechanism of action for 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with various biological targets:
Biochemical assays indicate that this compound exhibits significant activity against certain enzyme classes, contributing to its potential therapeutic applications.
The compound is sensitive to moisture and should be handled under dry conditions to maintain integrity .
4-Chloro-2-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
This compound represents a valuable tool in the ongoing search for new therapeutic agents due to its unique structural features and biological activities.
Plasmodium falciparum kinases (Pf kinases) orchestrate essential processes across the parasite’s life cycle, particularly during asexual blood-stage replication. Among 82 identified eukaryotic kinases in P. falciparum, PfPK6 (PF3D71337100) and PfGSK3 (PF3D70925700) are validated as druggable targets due to their irreplaceable functions [2] [6]. PfPK6, a serine/threonine kinase with structural homology to human CDK2 and p38 MAPK, regulates intraerythrocytic development by phosphorylating RNA-binding proteins (e.g., PF10_0047) and chromatin condensation regulators (e.g., MAL7P1.38). Its expression peaks during the trophozoite and schizont stages, driving merozoite egress and invasion [6]. Concurrently, PfGSK3 modulates erythrocyte invasion and circadian synchronization through phosphorylation cascades. Reverse genetic studies confirm both kinases are indispensable for asexual blood-stage proliferation, as their inhibition induces rapid parasite death [2] [3].
The 4-chloro-2-(pyrrolidin-1-yl)pyrimidine scaffold has emerged as a strategic chemotype for concurrent inhibition of PfGSK3 and PfPK6. IKK16, an early prototype bearing this core, exhibits IC₅₀ values of 570 ± 90 nM (PfGSK3) and 460 ± 50 nM (PfPK6), translating to antiplasmodial activity against P. falciparum 3D7 strains (EC₅₀ = 460 nM) [2]. Structure-activity relationship (SAR) optimization yielded derivatives with enhanced potency:
The pyrrolidine moiety enhances target engagement through hydrophobic interactions with the kinase hinge region, while the chloro group facilitates electrophilic substitution for further derivatization. This dual inhibition circumvents compensatory signaling, causing synergistic parasite killing.
Table 2: Antiplasmodial Activity of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine Derivatives
Compound | PfGSK3 IC₅₀ (nM) | PfPK6 IC₅₀ (nM) | Pf3D7 EC₅₀ (nM) |
---|---|---|---|
IKK16 | 570 ± 90 | 460 ± 50 | 460 |
23d | 172 | 11 | 552 ± 37 |
23e | 97 | 8 | 1400 ± 13 |
Table 3: Key Structural Features Enabling Dual-Target Inhibition
Region | Role in Target Engagement | Optimal Substituents |
---|---|---|
Pyrimidine C4 position | Electrophile for covalent binding or hydrogen bonding | Chloro, alkoxy, amino groups |
Pyrrolidine C1 position | Hydrophobic interaction with hinge region | Unsubstituted pyrrolidine |
C5 position | Tolerates bulk for improving selectivity | Methyl, aryl, heteroaryl |
Artemisinin resistance, linked to PfKelch13 mutations and delayed parasite clearance, underscores the vulnerability of monotherapy [2] [5]. Dual PfGSK3/PfPK6 inhibitors leverage polypharmacology to elevate the genetic barrier to resistance:
Despite these advantages, early derivatives like IKK16 and 23d exhibit human kinome promiscuity (S(1μM) = 0.10–0.26), highlighting the need for structural refinement to improve selectivity [2] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7